molecular formula C7H7N3O2S B056571 Imidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112583-13-8

Imidazo[1,2-a]pyridine-3-sulfonamide

Cat. No. B056571
M. Wt: 197.22 g/mol
InChI Key: LWTUEMZJKJCAIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Routes : Imidazo[1,2-a]pyridine-3-sulfonamides can be synthesized through various methods. One approach involves the cyclization of aminopyridines and chloro ketones, leading to the formation of imidazo[1,2-a]pyridines. Further modifications at the 3-position yield primary amines, which are treated with different reagents to form the final sulfonamide compounds (Starrett et al., 1989).
  • One-Pot Synthesis : A one-pot two-step synthesis method has been developed using arylglyoxal hydrates, 2-aminopyridines, and sulfonamides, catalyzed by zinc chloride. This method is noted for its simplicity and moderate to good yields (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-3-sulfonamide is characterized by the presence of an imidazo[1,2-a]pyridine core. This bicyclic system includes a bridgehead nitrogen atom, making it an intriguing subject in molecular chemistry (Enguehard-Gueiffier & Gueiffier, 2007).

Chemical Reactions and Properties

  • Sulfenylation Reactions : Imidazo[1,2-a]pyridines can undergo iodine-catalyzed regioselective sulfenylation using sulfonyl hydrazides as a thiol surrogate. This method enables the synthesis of a broad range of 3-sulfanylimidazopyridines under metal and oxidant-free conditions (Organic & biomolecular chemistry, 2015).

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .

Optoelectronic Devices and Sensors

  • Scientific Field: Materials Science
  • Application Summary: Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, including optoelectronic devices and sensors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Antiviral Activities

  • Scientific Field: Virology
  • Application Summary: Imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety have been evaluated for their antiviral activities against potato virus Y (PVY) .
  • Methods of Application: The study involved the design and synthesis of a series of novel imidazo[1,2-a]pyridine mesoionic compounds .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

Anti-Malarial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown promising results in the fight against malaria, especially resistant strains of Plasmodium spp .

Anti-Trypanosomal Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown promising results in the fight against trypanosomiasis .

Anti-Tuberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazopyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .

Safety And Hazards

The safety information available indicates that Imidazo[1,2-a]pyridine-3-sulfonamide has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research into the synthesis and potential applications of these compounds .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H,(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTUEMZJKJCAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560106
Record name Imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-sulfonamide

CAS RN

112583-13-8
Record name Imidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-sulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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